molecular formula C10H14O4 B1584909 (1R)-(+)-Camphanic acid CAS No. 67111-66-4

(1R)-(+)-Camphanic acid

Cat. No.: B1584909
CAS No.: 67111-66-4
M. Wt: 198.22 g/mol
InChI Key: KPWKPGFLZGMMFX-UHFFFAOYSA-N
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Description

(1R)-(+)-Camphanic acid is a chiral compound derived from camphor, a bicyclic monoterpene. It is known for its unique stereochemistry and is widely used in organic synthesis as a chiral auxiliary. The compound is characterized by its rigid structure, which makes it an excellent candidate for inducing chirality in various chemical reactions.

Scientific Research Applications

(1R)-(+)-Camphanic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Future Directions

While specific future directions for (1R)-(+)-Camphanic acid are not detailed in the available resources, there are ongoing investigations into new applications and formulations of various drugs . These investigations may provide insights into potential future directions for this compound.

Relevant Papers There are several relevant papers on this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R)-(+)-Camphanic acid can be synthesized through the oxidation of camphor. One common method involves the use of potassium permanganate (KMnO₄) as an oxidizing agent in an alkaline medium. The reaction proceeds as follows: [ \text{Camphor} + \text{KMnO}_4 \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of camphor using environmentally friendly oxidants. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (1R)-(+)-Camphanic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form camphorquinone.

    Reduction: Reduction of this compound can yield camphor.

    Substitution: The carboxyl group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

    Oxidation: Camphorquinone.

    Reduction: Camphor.

    Substitution: Esters or amides of camphanic acid.

Mechanism of Action

The mechanism by which (1R)-(+)-Camphanic acid exerts its effects is primarily through its ability to induce chirality in chemical reactions. The rigid structure of the compound allows it to interact with various molecular targets, facilitating the formation of enantiomerically pure products. This property is particularly valuable in asymmetric synthesis, where the goal is to produce compounds with specific stereochemistry.

Comparison with Similar Compounds

    (1S)-(-)-Camphanic acid: The enantiomer of (1R)-(+)-Camphanic acid, which has opposite stereochemistry.

    Camphorquinone: An oxidized derivative of camphor.

    Camphor: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its specific stereochemistry and rigid structure, which make it an excellent chiral auxiliary. Its ability to induce chirality in chemical reactions sets it apart from other similar compounds, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWKPGFLZGMMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928556
Record name 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13429-83-9
Record name 4,7,7-Trimethyl(2-oxabicyclo(2.2.1)hept-1-yl)carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7,7-trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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